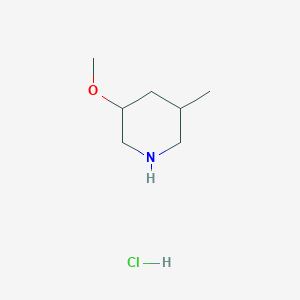

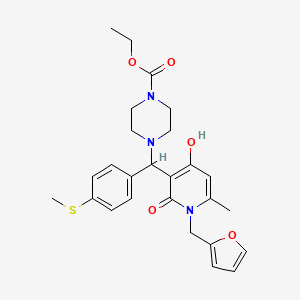

3-Methoxy-5-methylpiperidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of compounds related to 3-methoxy-5-methylpiperidine often involves multi-step processes. For instance, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, which shares some structural similarities with 3-methoxy-5-methylpiperidine, entails condensation, hydrogenolysis, and substitution reactions to achieve the desired product with an overall yield of 43% (Mittelbach et al., 1988). Another related synthesis involves the transformation of 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine into a derivative, showcasing the versatility of pyridine derivatives in synthetic chemistry (Efremenko et al., 1981).

Molecular Structure Analysis The molecular structure and properties of such compounds can be extensively analyzed through spectroscopic methods and theoretical calculations. For example, the crystal and molecular structure of a complex compound was confirmed by X-ray diffraction, consistent with DFT optimization, providing insights into geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties Chemical reactions involving 3-methoxy-5-methylpiperidine derivatives can include oxidation, reduction, nitration, and ammoniation, as seen in the synthesis of related pyridine compounds. These reactions often require specific conditions to achieve regioselectivity and desired yields. For example, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution, oxidation, and nitration steps (C. Jun, 2007).

Physical Properties Analysis The physical properties of such compounds, including melting points, can be determined through synthesis and characterization efforts. For example, the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine revealed a melting point of 115-117 ℃, aiding in the identification and characterization of the compound (W. Jianlong, 2007).

科学的研究の応用

Synthesis and Derivative Studies

Synthesis of Gastric-Acid Inhibiting Compounds : A study by Mittelbach et al. (1988) describes the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, showcasing the chemical versatility of methoxy-methylpiperidine derivatives Mittelbach et al., 1988.

NMR Study of Piperidine Betaine Derivatives : Research by Dega-Szafran et al. (2006) on 4-hydroxy-1-methylpiperidine betaine derivatives provides insights into the conformations and chemical shifts of similar compounds through NMR spectroscopy, highlighting the importance of structural analysis in understanding chemical behavior Dega-Szafran et al., 2006.

Chemical Properties and Reactions

Cholinergic Agonists Studies : Lambrecht (1976) investigates hydrochlorides and methiodides of acetoxypiperidine derivatives as cholinergic agonists, showing the biological relevance of methylpiperidine structures Lambrecht, 1976.

Anodic Oxidation for Synthesis : Shono et al. (1984) discuss the anodic oxidation of N-methoxycarbonylpiperidine derivatives, offering a method for synthesizing hydroxypiperidine derivatives, including pseudoconhydrine and N-methylpseudoconhydrine Shono et al., 1984.

Ring Contraction of Piperidines : Tehrani et al. (2000) describe the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, highlighting a unique reaction pathway that could have implications for the synthesis of structurally related compounds Tehrani et al., 2000.

特性

IUPAC Name |

3-methoxy-5-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-7(9-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYACYJOBVFLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-methylpiperidine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)